molecular formula C8H12O2 B13328020 Methyl spiro[2.3]hexane-4-carboxylate

Methyl spiro[2.3]hexane-4-carboxylate

Cat. No.: B13328020
M. Wt: 140.18 g/mol
InChI Key: MVAFJBRLDZTGNG-UHFFFAOYSA-N
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Description

Methyl spiro[23]hexane-4-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[2.3]hexane-4-carboxylate typically involves the cycloaddition of methylenecyclopropanes (MCPs) with various reagents. One notable method includes the use of a polypyridyl iridium (III) catalyst under visible-light-induced conditions to promote the intramolecular [2 + 2] cycloaddition, resulting in the formation of the spirocyclic framework . This method is advantageous due to its mild reaction conditions and good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[2.3]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl spiro[2.3]hexane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl spiro[2.3]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[23]hexane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl spiro[2.3]hexane-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that combines a cyclohexane ring with a cyclopropane ring, contributing to its conformational rigidity and potential interactions with biological targets. The compound has the following molecular formula:

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The ester group can undergo hydrolysis, releasing the carboxylic acid, which may interact with specific molecular targets, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have demonstrated its effectiveness against both bacterial and fungal strains.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect observed
Candida albicansModerate antifungal activity

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing promising results.

Cell Line IC₅₀ (µM) Reference
HepG2 (Liver Cancer)20.5 ± 1.5
MDA-MB-231 (Breast Cancer)15.8 ± 0.9

These findings suggest that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies

  • Antifungal Activity
    A study focused on the antifungal properties of this compound demonstrated notable efficacy against Candida albicans, indicating its potential as a treatment for fungal infections. The mechanism was attributed to disruption of fungal cell membrane integrity.
  • Cancer Cell Line Testing
    In vitro studies conducted on HepG2 and MDA-MB-231 cell lines showed that this compound exhibited dose-dependent cytotoxicity, with IC₅₀ values suggesting it could be a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

This compound can be compared to other spirocyclic compounds to highlight its unique biological activities:

Compound Biological Activity Reference
Methyl spiro[2.3]hexane-5-carboxylateModerate antibacterial properties
Spiro[2.3]hexane-1-carboxylic acidLimited cytotoxicity

This comparison illustrates that while there are similarities among these compounds, this compound shows superior activity in certain biological assays.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl spiro[2.3]hexane-6-carboxylate

InChI

InChI=1S/C8H12O2/c1-10-7(9)6-2-3-8(6)4-5-8/h6H,2-5H2,1H3

InChI Key

MVAFJBRLDZTGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CC2

Origin of Product

United States

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